The synthesis of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
The optimization of these synthetic routes is critical for enhancing yield and purity, particularly in industrial applications where scalability is necessary .
The molecular structure of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be analyzed in terms of its functional groups and stereochemistry:
Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is involved in various chemical reactions:
These reactions allow for the derivatization of the compound into various bioactive molecules .
The mechanism of action for ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate primarily relates to its biological activity as an antiproliferative agent against certain cancer cell lines. It is believed to interact with specific kinase pathways, inhibiting cellular proliferation:
Research indicates that compounds with similar structures demonstrate significant biological activities, making this compound a candidate for further pharmacological studies .
Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits several important physical and chemical properties:
These properties influence its application in both laboratory settings and potential therapeutic uses .
Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has diverse applications across various scientific fields:
Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (molecular formula: C₉H₈BrN₃O₂, molecular weight: 270.08 g/mol) is a halogenated pyrrolopyrimidine derivative serving as a critical building block in medicinal chemistry [1] [4]. Its structure combines a brominated pyrimidine ring fused to a pyrrole system bearing an ester group at the 6-position, enabling diverse downstream functionalization. The compound’s significance lies in its role as a precursor to kinase inhibitors targeting Janus kinases (JAKs) and tyrosine kinases, which are implicated in oncology, inflammatory diseases, and myeloproliferative disorders [10]. Commercial sources typically offer this compound in research quantities (mg to g scale) with >95% purity, though its synthesis requires meticulous optimization to avoid regioisomeric impurities [1] [3].
Table 1: Core Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | Not assigned |
IUPAC Name | Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
Molecular Formula | C₉H₈BrN₃O₂ |
Molecular Weight | 270.08 g/mol |
Canonical SMILES | O=C(OCC)C1=CC2=C(Br)N=CN=C2N1 |
InChI Key | Not provided in sources |
The most efficient route involves electrophilic bromination of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 187724-99-8) using phosphorus oxybromide (POBr₃) as the halogen source [2] [10]. This one-step method proceeds via nucleophilic aromatic substitution (SNAr), where the 4-hydroxyl group is displaced by bromine under reflux conditions (110–130°C). Key advantages include commercial availability of the hydroxy precursor and avoidance of protecting groups. Typical isolated yields range from 60–75%, with purity >95% achievable after silica gel purification [2] [6]. Alternative halogenating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) yield <30% due to competing ring bromination or ester hydrolysis [10].
A two-step sequence starts with 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1257851-79-8, MW 242.03 g/mol), which undergoes acid-catalyzed esterification [3]. The carboxylic acid (1 eq) is refluxed with excess ethanol (10 eq) in toluene, using concentrated sulfuric acid (0.1 eq) as a catalyst. This method is optimal for large-scale synthesis (≥1 g), providing yields of 80–85% after recrystallization from ethanol/water mixtures. Critical challenges include the instability of the carboxylic acid intermediate during storage (requires cold-chain transport at 2–8°C) and potential epimerization at C6 if reaction temperatures exceed 80°C [3] [6].
Bromination with POBr₃ exhibits strong temperature dependence:
Solvent screening reveals anhydrous DMF maximizes solubility but risks quaternary ammonium salt formation. Acetonitrile balances reactivity and safety, reducing side products from 15% to 5% versus DMF [6] [10].
Incorporation of Lewis acids (e.g., ZnCl₂, 0.05 eq) accelerates POBr₃-mediated bromination by 40%, minimizing thermal stress. Conversely, bases (e.g., K₂CO₃) promote hydrolysis of the ester moiety, reducing yields by 25–30% [10]. For Fischer esterification, molecular sieves (3Å) shift equilibrium toward ester formation by sequestering water, enhancing yields to >90% without side reactions [3].
Table 2: Comparative Analysis of Bromination Methods
Condition | POBr₃ in DMF | POBr₃/ZnCl₂ in CH₃CN | NBS in DMF |
---|---|---|---|
Temperature | 120°C | 110°C | 80°C |
Reaction Time | 8 h | 4 h | 12 h |
Yield | 65% | 85% | 28% |
Major Impurity | Dibromo adduct (5%) | None | Ring-debrominated (15%) |
This compound serves as a linchpin for synthesizing kinase inhibitor scaffolds:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5